molecular formula C34H30N2O3 B12204368 5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12204368
M. Wt: 514.6 g/mol
InChI Key: RVYKNGKUXKBQMY-UHFFFAOYSA-N
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Description

5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the benzoyl, methoxyphenyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include benzoyl chloride, p-tolyl magnesium bromide, and 4-methoxyphenyl boronic acid. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is optimized to minimize the formation of by-products and to ensure the purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are used under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include the modulation of neurotransmitter release and the regulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its potent anxiolytic properties and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for targeted interactions with specific receptors, potentially leading to more selective therapeutic effects.

Properties

Molecular Formula

C34H30N2O3

Molecular Weight

514.6 g/mol

IUPAC Name

5-benzoyl-6-(4-methoxyphenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H30N2O3/c1-22-12-14-23(15-13-22)26-20-29-32(31(37)21-26)33(24-16-18-27(39-2)19-17-24)36(30-11-7-6-10-28(30)35-29)34(38)25-8-4-3-5-9-25/h3-19,26,33,35H,20-21H2,1-2H3

InChI Key

RVYKNGKUXKBQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C(=O)C2

Origin of Product

United States

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